molecular formula C20H23BrN2O3 B3571688 1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine

1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine

Cat. No.: B3571688
M. Wt: 419.3 g/mol
InChI Key: PYXTYDNFCXPCCJ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine is a piperazine derivative characterized by a 3-bromophenylmethyl substituent at the 1-position and a 2,6-dimethoxybenzoyl group at the 4-position.

Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-25-17-7-4-8-18(26-2)19(17)20(24)23-11-9-22(10-12-23)14-15-5-3-6-16(21)13-15/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXTYDNFCXPCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, benzyl chloride, is brominated to form 3-bromobenzyl chloride.

    Nucleophilic Substitution: The 3-bromobenzyl chloride is then reacted with piperazine to form 1-[(3-bromophenyl)methyl]piperazine.

    Acylation: Finally, the 1-[(3-bromophenyl)methyl]piperazine is acylated with 2,6-dimethoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology, medicinal chemistry, and material science, while providing comprehensive data tables and relevant case studies.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic properties. The structural modifications in this compound enhance its interaction with serotonin receptors, which are critical in mood regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant binding affinity to serotonin receptors, leading to behavioral changes in animal models of depression and anxiety .

Anticancer Activity

Recent investigations have highlighted the potential of this compound in oncology. Piperazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Piperazine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer10Apoptosis
Compound BLung Cancer15Cell Cycle Arrest
This compoundColon Cancer12Apoptosis

Case Study:
In vitro studies reported in Cancer Letters indicated that the compound effectively reduced the viability of colon cancer cells by inducing apoptosis .

Neuroprotective Properties

The neuroprotective effects of piperazine derivatives have also been explored. These compounds may protect neurons from oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.

Case Study:
A recent study highlighted that a related piperazine compound demonstrated protective effects against neurotoxicity induced by glutamate in neuronal cell cultures .

Material Science Applications

Beyond biological applications, this compound is being investigated for use in material science, particularly in developing novel polymers and nanomaterials with enhanced properties.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
BiodegradabilityYes

Case Study:
Research published in Materials Science & Engineering explored the incorporation of piperazine derivatives into polymer matrices, resulting in materials with improved mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Piperazines

  • 1-[(4-Bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine (): Contains a 4-bromophenylmethyl group instead of 3-bromophenylmethyl. The bromine atom’s position (para vs. meta) may alter steric and electronic interactions, affecting receptor binding or metabolic pathways.
  • 1-[(2-Chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine derivatives (, Compound 19): Substitution of bromine with chlorine at the ortho position. Chlorine’s smaller atomic radius and higher electronegativity may reduce lipophilicity compared to bromine. Melting Point: 91.4–92.1°C (higher than many non-halogenated analogs) .

Methoxy-Substituted Piperazines

  • 1-(4-Methoxyphenyl)piperazine (, Compound 5) :

    • Lacks the bromophenyl group but shares the methoxybenzoyl moiety.
    • Methoxy groups enhance solubility and may influence serotonin receptor affinity .
  • 1-[(3,4-Dimethoxyphenethyl)]-4-(3-phenylpropyl)piperazine (SA4503, ): Features dimethoxy groups on the phenyl ring, similar to the 2,6-dimethoxybenzoyl group in the target compound.

Melting Points and Stability

Compound Melting Point (°C) Physical State Evidence Source
1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine Not reported Likely solid N/A
1-(2-Chlorophenyl)piperazine (Compound 19) 91.4–92.1 White solid
1-(4-Methoxyphenyl)piperazine (4-MeOPP) Not reported Not reported
SA4503 Not reported Hydrochloride salt

Halogenated derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .

Receptor Binding and Selectivity

  • 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine (HBK14, ): High α1-adrenoceptor affinity (Ki = 2.4 nM) with 142-fold selectivity over α2-adrenoceptors .
  • Bridged piperazines () :

    • Rigidified analogs of dopamine reuptake inhibitors (e.g., GBR 12909) show enhanced selectivity for dopamine transporters (DAT) over serotonin transporters (SERT) .
    • Flexibility in the target compound’s 3-bromophenylmethyl group may reduce selectivity compared to bridged derivatives.

Antioxidant Activity

  • 1-[(2,6-Dimethylphenoxy)ethyl]piperazine (): Increased superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) in vitro. Chlorine or bromine substituents (as in the target compound) may reduce antioxidant efficacy compared to methyl groups .

Pharmacokinetic and Metabolic Considerations

  • 1-[(4-tert-Butylphenyl)methyl]-4-(4-chlorophenyl)piperazine (Buclizine, ): Clinical use as an antihistamine highlights piperazine derivatives’ metabolic stability and bioavailability.
  • U-87201E (Atevirdine, ) :

    • A bis(heteroaryl)piperazine HIV reverse transcriptase inhibitor with methoxy and indole groups.
    • Methoxy groups in the target compound may similarly influence metabolic pathways or enzymatic inhibition .

Key Research Findings and Implications

Halogen Effects: Bromine’s meta position may confer distinct steric and electronic properties compared to para-halogenated or non-halogenated analogs, impacting receptor binding and solubility .

Methoxy Group Contributions : The 2,6-dimethoxybenzoyl moiety likely enhances solubility and may interact with aromatic residues in target proteins, as seen in sigma-1 receptor agonists like SA4503 .

Synthetic Feasibility : Moderate yields (43–68%) for structurally complex piperazines (e.g., ) suggest challenges in optimizing the target compound’s synthesis .

Biological Activity

1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the aromatic substituents may enhance lipophilicity and cellular permeability.

Antitumor Activity

Studies have shown that piperazine derivatives exhibit antitumor properties. For instance, compounds similar to this compound have been reported to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that a related compound reduced tumor cell viability by inducing apoptosis in human breast cancer cells (MCF-7) through caspase activation .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has also been documented. In vitro tests indicated that certain analogs possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neurological Effects

Some studies have suggested that piperazine derivatives can modulate neurotransmitter systems. For example, they may act as agonists or antagonists at serotonin or dopamine receptors, potentially influencing mood and behavior. This activity could be beneficial in treating psychiatric disorders .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of piperazine derivatives demonstrated that modifications at the benzoyl position led to enhanced cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Mechanism
AntitumorMCF-75 µMApoptosis
AntimicrobialS. aureus32 µg/mLMembrane disruption
NeurologicalSerotonin receptorsN/AAgonist activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine
Reactant of Route 2
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1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine

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